molecular formula C7H5BrF2O B065035 4-Bromo-2,6-difluorobenzyl alcohol CAS No. 162744-59-4

4-Bromo-2,6-difluorobenzyl alcohol

Cat. No. B065035
M. Wt: 223.01 g/mol
InChI Key: LSRHFWSNUFIKER-UHFFFAOYSA-N
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Patent
US09035063B2

Procedure details

To a solution of 4-bromo-2,6-difluorobenzoic acid (5 g, 21.10 mmol) in THF (100 mL) was added BH3.DMS (20.03 mL, 211 mmol) dropwise at rt. The resulting mixture was stirred at 60° C. for 16 h. After LCMS analysis showed the starting material had disappeared, the mixture was quenched by MeOH. The solvent was removed in vacuo to yield a white solid of (4-bromo-2,6-difluorophenyl)methanol (4.5 g, 20.02 mmol, 95.2% yield), which was used in the next step without further purification: ES-LCMS m/z 222.1 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20.03 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:5]([C:6](O)=[O:7])=[C:4]([F:12])[CH:3]=1.CSC>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([F:12])[C:5]([CH2:6][OH:7])=[C:9]([F:11])[CH:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C(=C1)F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20.03 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 60° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dropwise at rt
CUSTOM
Type
CUSTOM
Details
the mixture was quenched by MeOH
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)F)CO)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.02 mmol
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 95.2%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.